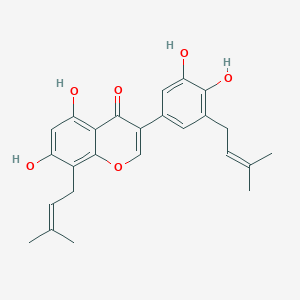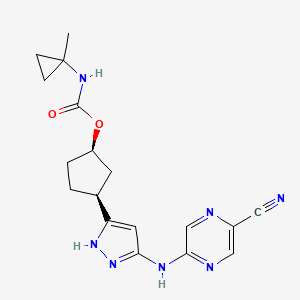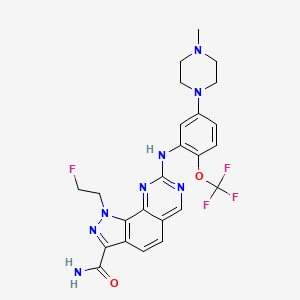
Plk1-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plk1-IN-7 is a small molecule inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various types of cancer, making it a significant target for cancer therapy . This compound has shown potential in inhibiting PLK1 activity, thereby inducing cell cycle arrest and apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Plk1-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide and dichloromethane, along with catalysts like palladium on carbon and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions
Plk1-IN-7 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
科学研究应用
Plk1-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK1 in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of PLK1 inhibition on cell cycle progression, mitosis, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit high levels of PLK1 expression.
作用机制
Plk1-IN-7 exerts its effects by binding to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of downstream substrates involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets of this compound include various proteins involved in mitotic entry, centrosome maturation, and spindle assembly .
相似化合物的比较
Similar Compounds
Volasertib: Another PLK1 inhibitor that has reached phase III clinical trials. It also targets the ATP-binding pocket of PLK1 but has a different chemical structure.
Onvansertib: A novel oral PLK1 inhibitor that has shown efficacy in combination therapies for acute myeloid leukemia.
Uniqueness
Plk1-IN-7 is unique in its high selectivity and potency for PLK1 compared to other similar compounds. Its distinct chemical structure allows for more effective inhibition of PLK1 activity, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C24H24F4N8O2 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]pyrazolo[4,3-h]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H24F4N8O2/c1-34-8-10-35(11-9-34)15-3-5-18(38-24(26,27)28)17(12-15)31-23-30-13-14-2-4-16-20(22(29)37)33-36(7-6-25)21(16)19(14)32-23/h2-5,12-13H,6-11H2,1H3,(H2,29,37)(H,30,31,32) |
InChI 键 |
UYHBEGJYLQCUIO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4C=CC5=C(C4=N3)N(N=C5C(=O)N)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


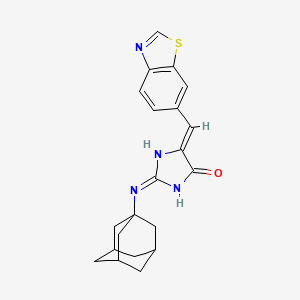
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
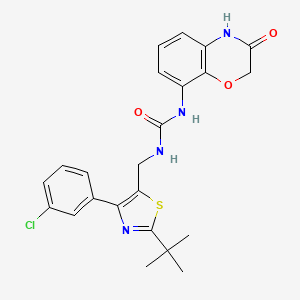
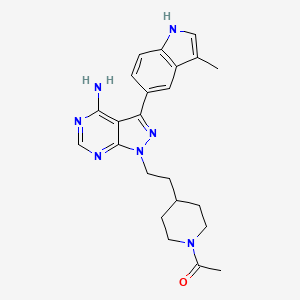
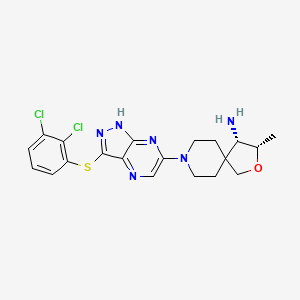


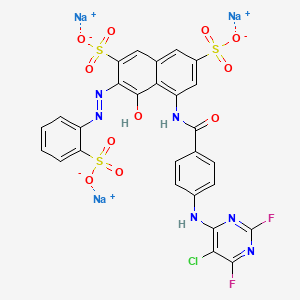
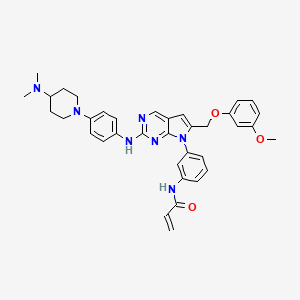
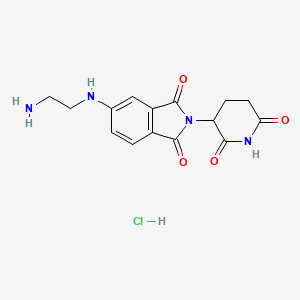
![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
